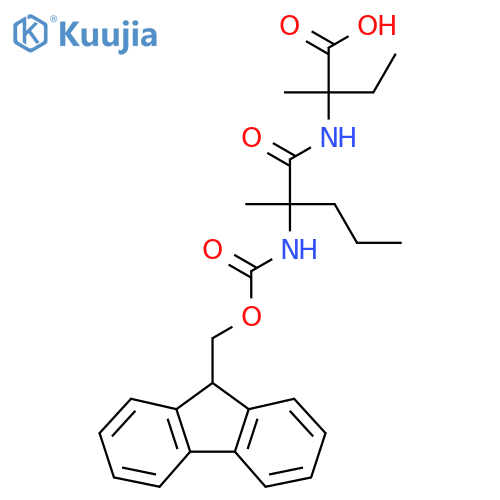

Cas no 2649057-86-1 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid

- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid

- EN300-1490295

- 2649057-86-1

-

- インチ: 1S/C26H32N2O5/c1-5-15-26(4,22(29)27-25(3,6-2)23(30)31)28-24(32)33-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21H,5-6,15-16H2,1-4H3,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: RKJOJANJHMDFFF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)(C(NC(C(=O)O)(C)CC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1490295-500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-2500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-10000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-5000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-50mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-1000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-1.0g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1490295-100mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1490295-250mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |

2649057-86-1 | 250mg |

$3099.0 | 2023-09-28 |

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acidに関する追加情報

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid (CAS No. 2649057-86-1)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid, identified by its CAS number 2649057-86-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a complex structure with multiple functional groups, exhibits potential applications in drug development and molecular research. Its unique chemical architecture, particularly the presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino acid-based backbone, makes it a valuable intermediate in synthetic chemistry and a candidate for further exploration in therapeutic contexts.

The Fmoc group is widely recognized in peptide synthesis as a protective group for amino functions, ensuring selective and controlled reactions during the assembly of peptide chains. The incorporation of this moiety into the molecular structure of CAS No. 2649057-86-1 suggests potential utility in the synthesis of modified peptides or peptidomimetics, which are increasingly being investigated for their ability to mimic natural peptides while offering improved pharmacological properties such as enhanced stability or targeted delivery. Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Fmoc-functionalized compounds in constructing complex biomolecules with therapeutic relevance.

The core structure of CAS No. 2649057-86-1 consists of an amino acid derivative linked through an amide bond to another amino acid moiety. This type of bifunctional molecule is often employed in medicinal chemistry as a scaffold for designing novel bioactive compounds. The presence of both methyl groups at specific positions enhances the compound's lipophilicity, which can be advantageous for membrane permeability and cellular uptake—critical factors in drug design. Such structural features make it a promising candidate for further investigation into its biological activity and potential therapeutic applications.

Recent studies have demonstrated the growing interest in fluorene-based derivatives due to their unique photophysical properties and biological activities. The fluorenylmethoxycarbonyl moiety, when incorporated into pharmacophores, can influence both the solubility and binding affinity of drug candidates. For instance, researchers have explored fluorene derivatives as fluorescent probes in cellular imaging and as components in drug delivery systems. The compound described here, with its dual functionality and structural complexity, aligns with these trends, suggesting potential roles in advanced biomedical applications.

In the realm of drug discovery, the development of peptidomimetics—molecules that mimic peptides but exhibit improved pharmacokinetic profiles—is a major focus. The structure of CAS No. 2649057-86-1, featuring an amide linkage and an amino acid framework, positions it as a candidate for such investigations. By modifying key residues or introducing additional functional groups, chemists can fine-tune the properties of this compound to target specific biological pathways or receptors. This flexibility underscores its value as a building block in synthetic medicinal chemistry.

The synthesis of complex molecules like CAS No. 2649057-86-1 often requires sophisticated methodologies to ensure high yield and purity. Techniques such as multi-step organic synthesis, including protection-deprotection strategies and selective functionalization, are commonly employed. The use of advanced spectroscopic methods (e.g., NMR, mass spectrometry) is also essential for characterizing the compound's structure and confirming its identity post-synthesis. These challenges highlight the importance of robust synthetic protocols in bringing such compounds from laboratory-scale production to potential clinical applications.

From a broader perspective, the exploration of novel organic compounds like CAS No. 2649057-86-1 contributes to the ongoing evolution of pharmaceutical research. As computational chemistry and artificial intelligence continue to advance, researchers can more efficiently predict the properties and potential uses of new molecules before investing significant resources in experimental validation. This synergy between computational modeling and experimental chemistry accelerates the discovery process, making compounds like this one more accessible for therapeutic development.

The chemical diversity inherent in molecules such as CAS No. 2649057-86-1 also supports efforts to overcome resistance mechanisms associated with existing drugs. By designing molecules with novel scaffolds or functionalities, researchers can explore untapped pharmacological spaces, potentially leading to treatments that are more effective against resistant strains or diseases with limited therapeutic options. This underscores the importance of maintaining a pipeline of innovative chemical entities to drive progress in medicine.

In conclusion, CAS No. 2649057-86-1, formally known as 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid, represents a fascinating example of how structural complexity can yield compounds with significant pharmaceutical potential. Its combination of an Fmoc group, an amide linkage, and lipophilic modifications positions it as a versatile tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new applications for such molecules, their role in advancing therapeutic strategies is likely to expand further.

2649057-86-1 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid) 関連製品

- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)

- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)